4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)7-13-14-8(16)15(7)6-4-2-1-3-5-6/h1-5H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRDNFSIPBSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with trifluoroacetic acid and carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or trifluoromethyl groups .
Scientific Research Applications
4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The trifluoromethyl group in 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol distinguishes it from analogs with electron-donating groups (e.g., -NH₂, -OCH₃) or other electron-withdrawing substituents (e.g., -NO₂). Key comparisons include:
- Key Insight : Electron-donating groups (e.g., -NH₂) improve antioxidant capacity, while -CF₃ enhances material durability and lipophilicity, making it suitable for coatings or hydrophobic drug formulations .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP compared to -NH₂ or -OCH₃ analogs, improving membrane permeability but reducing aqueous solubility .
- Thermal Stability : Derivatives with -CF₃ or aromatic substituents (e.g., pyridyl) exhibit higher melting points (>200°C) due to rigid packing in crystal lattices .
Biological Activity
4-Phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activities, synthesis methods, and relevant research findings.
Antimicrobial Activity
Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds in this class exhibit activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Candida albicans | Inhibition observed |
| Escherichia coli | Potent activity noted |
| Staphylococcus aureus | Effective inhibition |
Research indicates that the compound's mechanism may involve interference with fungal cytochrome P450 enzymes, leading to reduced ergosterol synthesis in fungal membranes .
Antioxidant Properties
The antioxidant potential of triazole derivatives has been assessed using DPPH and ABTS assays. For example, the compound exhibited an IC50 value comparable to ascorbic acid, indicating substantial antioxidant capacity .
Anti-inflammatory Effects
Molecular docking studies have suggested that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition could lead to reduced inflammation through the modulation of prostaglandin biosynthesis .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal reported the synthesis of various triazole derivatives and their antimicrobial efficacy. The results showed that this compound had significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains .
Molecular Docking Studies
Molecular docking studies have shown that this compound interacts favorably with bacterial enzyme targets. High binding affinities were recorded for several derivatives in this class, indicating their potential as novel antibacterial agents .
Synthesis Methods
The synthesis of this compound generally involves the reaction of thioketones with hydrazines followed by cyclization reactions. The process can be optimized to yield high purity and yield of the desired compound .
Q & A
Q. Characterization Methods :
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S content) .
- Spectroscopy :
- Chromatography : HPLC-MS confirms purity (>95%) and molecular ion peaks .
Basic: How do structural modifications (e.g., substituents) influence the antiradical activity of this compound?
Answer:
Substituents significantly alter electron density and steric effects, impacting radical scavenging. For example:
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance stability of radical intermediates via resonance .
- Bulkier Substituents : May reduce activity by hindering DPPH radical access to the thiol group.
Q. Key Data from Antiradical Studies :
| Compound Modification | Concentration (M) | Antiradical Activity (%) | Reference |
|---|---|---|---|
| 4-Amino-5-(thiophen-2-ylmethyl) | 1 × 10⁻³ | 88.89 | |
| Same compound | 1 × 10⁻⁴ | 53.78 |
Methodology involves DPPH radical scavenging assays with UV-Vis monitoring at 517 nm .
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection : Alcoholic media (e.g., ethanol) enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% .
- pH Control : Alkaline conditions (pH 9–10) favor thiol deprotonation, accelerating alkylation .
Q. Example Optimization Table :
| Parameter | Conventional Method | Optimized Method (Microwave) |
|---|---|---|
| Reaction Time | 24 hours | 30 minutes |
| Yield | 65% | 80% |
| Purity (HPLC) | 90% | 98% |
Advanced: How to resolve contradictions in antiradical activity data across studies?
Answer:
Discrepancies often arise from:
- Concentration Variations : Activity drops sharply at lower concentrations (e.g., 88.89% at 1 mM vs. 53.78% at 0.1 mM) .
- Structural Analogues : Substituting 4-fluorobenzylidene reduces activity by 20% compared to hydroxybenzylidene .
Q. Methodological Solutions :
Standardize DPPH assay protocols (e.g., fixed 0.1 mM initial concentration).
Use computational tools (e.g., DFT calculations) to predict electron-donating capacity .
Advanced: What computational approaches validate the biological activity of this compound?
Answer:
- Molecular Docking : Targets enzymes like anaplastic lymphoma kinase (PDB: 2XP2) and COX-2 (PDB: 3LN1). Key interactions include:
- Hydrogen bonding between thiol group and active-site residues.
- Hydrophobic interactions with CF₃ and phenyl groups .
- ADME Prediction : SwissADME predicts high gastrointestinal absorption (95%) but low blood-brain barrier penetration (<5%) .
Advanced: How to address spectral data discrepancies during structural elucidation?
Answer:
- Multi-Technique Validation : Combine ¹H NMR, ¹³C NMR, and HSQC to resolve overlapping signals (e.g., aromatic vs. triazole protons) .
- X-ray Crystallography : Provides definitive confirmation of tautomeric forms (e.g., thione vs. thiol) .
Basic: What in vitro methods are used for initial biological screening?
Answer:
- Antimicrobial Assays : Agar diffusion against Staphylococcus aureus and Candida albicans .
- Cytotoxicity Testing : MTT assay on human fibroblast cells (IC₅₀ > 100 µM indicates low toxicity) .
Advanced: How are coordination complexes of this compound synthesized and analyzed?
Answer:
- Synthesis : React with transition metals (Ni²⁺, Cu²⁺) in ethanol to form octahedral complexes .
- Analysis :
Advanced: How do computational tools like Pass Online guide biological studies?
Answer:
- Activity Prediction : Pass Online® identifies potential kinase inhibition (Pa > 0.7) and antimicrobial activity .
- Target Prioritization : Focus on targets with high consensus scores across multiple algorithms .
Advanced: What are the advantages of microwave synthesis for triazole-thiol derivatives?
Answer:
- Efficiency : 50% reduction in energy consumption compared to conventional methods .
- Scalability : Maintains >90% yield at gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
